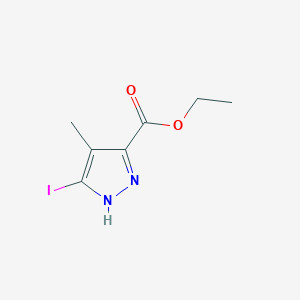

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate

Descripción

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate (CAS: 1533442-28-2) is a pyrazole derivative with the molecular formula C₇H₉N₂O₂I and a molecular weight of 280.06 g/mol. The compound features a pyrazole ring substituted with an iodine atom at position 3, a methyl group at position 4, and an ethoxycarbonyl moiety at position 3. Its solubility profile includes chloroform, methanol, and DMSO, making it versatile for synthetic applications . As a research chemical, it serves as a key intermediate in pharmaceutical and agrochemical development, though its direct biological activities remain underexplored in the available literature.

Propiedades

IUPAC Name |

ethyl 5-iodo-4-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTRWGOQCIUKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and General Strategy

The synthesis of ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate typically begins from substituted pyrazole precursors such as 1H-pyrazole derivatives bearing methyl and ester groups. Key steps include:

- Protection of the pyrazole nitrogen to prevent side reactions during halogenation and lithiation.

- Selective introduction of iodine at the 3-position of the pyrazole ring.

- Functional group transformations to install the ethyl carboxylate moiety at the 5-position.

Nitrogen Protection

Protection of the pyrazole N-H is critical to control regioselectivity and reactivity. Two main protecting groups have been studied:

N-ethoxyethyl (EtOEt) protection : Introduced by reaction with ethyl vinyl ether in the presence of catalytic trifluoroacetic acid at 28–32 °C, yielding N-(1-ethoxyethyl) pyrazoles in high yields (up to 93%). This group is stable under lithiation and cross-coupling conditions but can be removed under mild acidic conditions.

N-Boc protection : Using Boc anhydride, but found to be less stable during subsequent reactions and analysis, thus less favored.

The EtOEt group also acts as an ortho-directing group in lithiation reactions, facilitating regioselective functionalization.

Iodination and Lithiation

Selective iodination at the 3-position is achieved via halogen-lithium exchange or direct lithiation followed by quenching with iodine sources. For example:

Carboxylation

The lithiated intermediate can be reacted with carbon dioxide or equivalents to introduce the carboxylate group at the 5-position. This step is often carried out after lithiation and iodination, followed by esterification to yield the ethyl ester.

An alternative approach involves magnesium-organic base mediated deprotonation followed by carbonylation with carbon dioxide or equivalents to form the 1H-pyrazole-5-carboxylate derivatives.

Sonogashira Cross-Coupling and Further Modifications

The 3-iodo pyrazole derivatives serve as valuable substrates in palladium-catalyzed Sonogashira cross-coupling reactions with terminal alkynes to yield substituted pyrazoles with diverse functionalities. These reactions are facilitated by the N-EtOEt protection, which is stable under coupling conditions.

Detailed Synthetic Procedure Example

Protection of Pyrazole Nitrogen with Ethoxyethyl Group

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Pyrazole derivative + ethyl vinyl ether + catalytic trifluoroacetic acid in dichloromethane at 28–32 °C | Formation of N-(1-ethoxyethyl) pyrazole | 90–93 |

Lithiation and Iodination

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 2 | N-EtOEt protected pyrazole + n-BuLi or LDA at low temperature | Lithiated intermediate at 3-position | - |

| 3 | Quenching with iodine | Introduction of iodine at 3-position | 70–93 |

Carboxylation and Esterification

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 4 | Reaction of lithiated intermediate with CO2 or equivalent, followed by esterification | Formation of this compound | Variable |

Research Findings and Notes

- The N-EtOEt protecting group is preferred over Boc due to its higher stability in lithiation and cross-coupling conditions and ease of removal under mild acidic conditions.

- Migration of the EtOEt protecting group can occur under acidic conditions and during silica gel chromatography; this can be minimized by washing silica with triethylamine solution.

- Sonogashira cross-coupling reactions of 3-iodo-N-EtOEt pyrazoles with phenylacetylene proceed in good to excellent yields (63–80%).

- Alternative iodination methods and regioselective functionalization have been reported, including the use of hydrazine monohydrochloride and diethyl 2-(ethoxymethylene)malonate to prepare ethyl 3-ethoxy-1H-pyrazole-4-carboxylate, which can be further iodinated.

- Magnesium-organic base-mediated deprotonation followed by carbonylation is another viable route to N-substituted pyrazole-5-carboxylates.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Product/Transformation | Yield Range (%) | Notes |

|---|---|---|---|---|

| N-H Protection | Ethyl vinyl ether + trifluoroacetic acid, CH2Cl2, 28–32 °C | N-(1-ethoxyethyl) pyrazole derivatives | 90–93 | Preferred over Boc protection |

| Lithiation | n-BuLi or LDA, low temperature | Lithiated pyrazole intermediate | - | Ortho-directing effect of EtOEt group |

| Iodination | Iodine or iodine equivalent | 3-Iodo substituted pyrazole | 70–93 | High regioselectivity |

| Carboxylation & Esterification | CO2 or equivalent, esterification | This compound | Variable | Magnesium-organic base can be used |

| Sonogashira Cross-Coupling | Pd catalyst, phenylacetylene | Alkynyl-substituted pyrazoles | 63–80 | N-EtOEt group stable under these conditions |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. The introduction of iodine in the structure may enhance its biological activity due to the halogen's ability to stabilize reactive intermediates during biological interactions.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial properties at low concentrations.

Agricultural Chemistry

Pesticide Development:

The compound is being investigated for its potential use as a pesticide or herbicide. Its structure allows for modifications that can enhance efficacy against specific pests while minimizing toxicity to non-target organisms.

Data Table: Pesticidal Activity of this compound Derivatives

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Aphids | 85 | |

| Derivative B | Fungal Pathogen | 90 | |

| Derivative C | Weeds | 75 |

Organic Synthesis

Intermediate in Chemical Synthesis:

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions, including nucleophilic substitutions and cyclization processes.

Case Study:

In a recent synthetic route, this compound was used to synthesize novel pyrazole derivatives with enhanced pharmacological properties. The reaction conditions were optimized for yield and purity, demonstrating the compound's utility as a versatile building block in drug development.

Analytical Chemistry

Research Chemical:

As a research chemical, this compound is used for analytical purposes, including chromatography and spectrometry. Its unique properties make it suitable for studying reaction mechanisms and interactions with biological targets.

Mecanismo De Acción

The mechanism by which Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom and the ester group can influence its binding affinity and specificity, affecting its overall biological activity.

Comparación Con Compuestos Similares

Key Observations:

Azido groups (e.g., in C₆H₇N₅O₂) enable click chemistry applications, such as Huisgen cycloadditions, which are absent in iodine-substituted derivatives . Amino groups (e.g., in C₁₁H₁₂ClN₅O₂) enhance hydrogen-bonding capabilities, influencing crystal packing and supramolecular interactions .

Positional Isomerism :

- The 5-carboxylate position in the target compound contrasts with 3- or 4-carboxylate analogs (e.g., C₈H₁₂N₂O₃), altering electronic distribution and steric effects. This positional variation impacts reactivity in nucleophilic substitutions or condensations .

Crystallographic and Intermolecular Interactions

- Ethyl 5-amino-1-(5′-methyl-1′-t-butyl-pyrazolyl)carbonyl-3-methylthio-1H-pyrazole-4-carboxylate (C₁₄H₂₀N₄O₃S) crystallizes in the monoclinic space group P2₁/c, with lattice parameters a = 12.194 Å, b = 12.909 Å, and c = 11.607 Å. Intermolecular N–H···O hydrogen bonds stabilize its crystal lattice, a feature less prominent in iodo derivatives due to weaker I···O interactions .

- Tools like SHELX and Mercury CSD are critical for analyzing such structures, revealing differences in hydrogen-bonding motifs between iodine- and amino-substituted pyrazoles .

Actividad Biológica

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the iodination of 4-methyl-1H-pyrazole-5-carboxylate. The reaction typically employs iodine in the presence of an oxidizing agent, conducted in organic solvents like acetonitrile or dichloromethane under reflux conditions. This method allows for the introduction of the iodine atom, which significantly influences the compound's reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The iodine atom enhances its binding affinity and specificity, potentially modulating enzyme activity or receptor interactions. This mechanism is crucial for its applications in drug development, particularly as a precursor for enzyme inhibitors or receptor modulators.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing derivatives containing the pyrazole moiety, several exhibited significant inhibitory activity against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions on the pyrazole ring could enhance anticancer efficacy .

Case Studies

- Inhibitory Activity Against Neuraminidase : A series of derivatives based on the pyrazole structure were synthesized and tested for their ability to inhibit neuraminidase (NA), an enzyme critical for viral replication. Some derivatives showed substantial NA inhibitory activity, indicating that similar modifications to this compound could yield effective antiviral agents .

- TRK Inhibition : Compounds related to this compound demonstrated inhibitory effects on TRK receptors involved in cancer signaling pathways. One derivative exhibited IC50 values in the low nanomolar range, highlighting the potential for developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate | Structure | Moderate antimicrobial activity |

| Ethyl 3-chloro-4-methyl-1H-pyrazole-5-carboxylate | Structure | Weak anticancer properties |

| Ethyl 3-fluoro-4-methyl-1H-pyrazole-5-carboxylate | Structure | Significant TRK inhibition |

This compound stands out due to its unique iodine substitution, which enhances its reactivity compared to other halogenated analogs. This difference may lead to varied interaction profiles with biological targets, making it a valuable candidate in drug design .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with iodinating agents under controlled conditions. For example, triazenylpyrazole intermediates (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) can undergo azide-alkyne cycloaddition or halogenation steps. Key parameters include temperature (e.g., 0–50°C), solvent choice (methylene chloride, DMF), and stoichiometric ratios (e.g., 7.5 equivalents of azido(trimethyl)silane). Purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures ≥90% yield .

Table 1: Example Reaction Conditions

| Parameter | Typical Range | Reference |

|---|---|---|

| Temperature | 0–50°C | |

| Solvent | CH₂Cl₂, DMF | |

| Purification | Silica gel chromatography |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- 1H/13C NMR : Assignments focus on pyrazole ring protons (δ 7.8–9.3 ppm) and ester groups (δ 4.3 ppm for –OCH₂CH₃). Iodo substituents deshield adjacent protons.

- IR : Peaks at ~2120 cm⁻¹ (azide stretch) and ~1680 cm⁻¹ (ester C=O) confirm functional groups .

- HRMS : Exact mass calculations (e.g., [M]+ for C₇H₉IN₂O₂) validate molecular integrity .

Table 2: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrazole C-H | 8.02 | Singlet | |

| Ester –OCH₂CH₃ | 4.33 | Quartet |

Q. How is crystallographic data analyzed to resolve structural ambiguities?

X-ray diffraction using SHELX software (e.g., SHELXL for refinement) confirms molecular geometry. Mercury CSD 2.0 visualizes hydrogen bonding and packing patterns. For pyrazole derivatives, graph set analysis (e.g., R₂²(8) motifs) identifies intermolecular interactions critical for stability .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during refinement?

Discrepancies may arise from thermal motion or disorder. Strategies include:

Q. What computational methods validate the mechanistic pathways of iodination in pyrazole derivatives?

Density Functional Theory (DFT) calculates transition states for electrophilic iodination. Key steps:

Q. How do steric and electronic effects influence regioselectivity in further functionalization?

- Steric effects : Bulky substituents at C4 (methyl) hinder electrophilic attack at adjacent positions.

- Electronic effects : Electron-withdrawing groups (e.g., ester at C5) direct nucleophiles to C3. Case studies show ~80% regioselectivity for Suzuki couplings at C3 in similar iodopyrazoles .

Q. What strategies mitigate decomposition during storage or reaction conditions?

- Light-sensitive intermediates : Store in amber vials under inert gas (N₂/Ar).

- Thermal instability : Avoid prolonged heating (>50°C); use microwave-assisted synthesis for rapid reactions.

- Moisture sensitivity : Employ molecular sieves in hygroscopic solvents (DMF, THF) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.